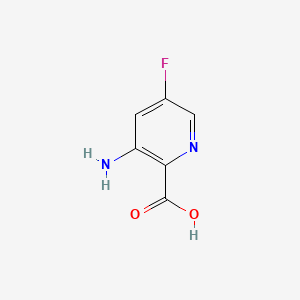

3-Amino-5-fluoropyridine-2-carboxylic acid

Übersicht

Beschreibung

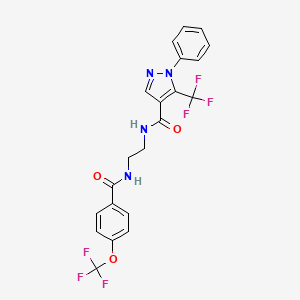

3-Amino-5-fluoropyridine is an important intermediate mainly used in medicine and organic synthesis . It is used to synthesize Ivosidenib, an isocitrate dehydrogenase-1 inhibitor used to treat acute myeloid leukemia and cholangiocarcinoma in adults .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Amino-5-fluoropyridine-2-carboxylic acid, is a topic of significant interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C5H5FN2 . Its molecular weight is 112.11 .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Wissenschaftliche Forschungsanwendungen

Modular Amino Alcohols for Carboxylic Acid Recognition

Researchers have developed flexible receptors based on 1-amino-3-fluoro-2-alcohol functional arrays for the recognition of carboxylic acids. Utilizing aminomethylpyridine platforms, these receptors, particularly the C(2)-symmetric one derived from 2,6-bis(aminomethyl)pyridine, have shown efficiency as chiral solvating agents (CSA). This is due to their ability to form distinct diastereomeric complexes, enabling the discrimination between the enantiomers of a series of carboxylic acids in NMR spectra (Cuevas, Ballester, & Pericàs, 2005).

Electrocatalytic Carboxylation with CO2

A novel electrochemical procedure has been developed for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid. This process, conducted in an ionic liquid medium, avoids the use of volatile and toxic solvents and catalysts. The methodology demonstrates a 75% yield and 100% selectivity under optimized conditions, with the added benefit of ionic liquid recyclability (Feng et al., 2010).

Stereoselective Preparation of Fluoro Carboxylic Acid Derivatives

Research into the stereoselective preparation of fluoro carboxylic acid derivatives has led to the incorporation of these compounds into tetrahydropyrimidin-4(1H)-ones and cyclic β-peptides. The study not only describes the synthetic routes but also discusses the structural implications and potential applications of these fluorinated compounds in medicinal chemistry (Yoshinari et al., 2011).

Radiofluorination for PET Imaging

The first radiosynthesis of 2-amino-5-[18F]fluoropyridines through a palladium-catalyzed amination sequence has been reported, showcasing a novel approach to radiofluorination. This method enables the production of radiolabeled pyridines, which are valuable for positron emission tomography (PET) imaging applications, demonstrating the utility of 3-amino-5-fluoropyridine-2-carboxylic acid derivatives in medical diagnostics (Pauton et al., 2019).

Wirkmechanismus

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Amino-5-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets. For instance, it has been shown to interact with isocitrate dehydrogenase-1 (IDH1), an enzyme involved in cellular metabolism. The interaction between this compound and IDH1 leads to the inhibition of the enzyme’s activity, which can have downstream effects on cellular metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of IDH1 by this compound can lead to alterations in the levels of metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate, which are critical for cellular function and signaling . Additionally, this compound has been observed to affect gene expression patterns, potentially leading to changes in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom in its structure enhances its binding affinity to target enzymes and proteins. For instance, the binding of this compound to IDH1 results in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolic flux within the cell . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the normal substrate from accessing the active site of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic profiles have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like IDH1. The inhibition of IDH1 by this compound affects the tricarboxylic acid (TCA) cycle, leading to changes in the levels of key metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate . These alterations can have downstream effects on cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes and proteins . The presence of specific targeting signals or post-translational modifications may direct the compound to particular subcellular compartments, enhancing its efficacy in modulating cellular processes.

Eigenschaften

IUPAC Name |

3-amino-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAPYWMIMWHEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744331 | |

| Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225225-14-8 | |

| Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)

![4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B578154.png)